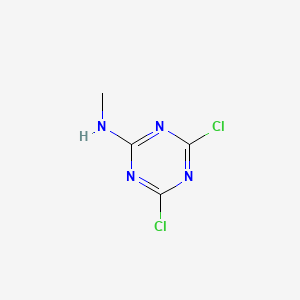

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine

概述

描述

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C4H4Cl2N4. It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of cyanuric chloride . The general reaction scheme is as follows:

Cyanuric chloride+Methylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reactant concentrations .

化学反应分析

Types of Reactions

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an N-substituted triazine derivative .

科学研究应用

Agricultural Chemistry

Herbicide Development

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine is primarily recognized for its role as a herbicide. Its selective action allows for the effective control of unwanted plant growth while minimizing damage to crops. This property makes it particularly valuable in sustainable farming practices. The compound targets specific biochemical pathways in plants, disrupting their growth without adversely affecting the surrounding ecosystem .

Case Study: Efficacy Against Weeds

A study demonstrated that formulations containing this compound significantly reduced the biomass of common agricultural weeds. The herbicide exhibited a high degree of selectivity towards target species while showing minimal phytotoxicity to major crops like corn and soybeans .

Water Treatment

Disinfectant Formulations

The compound is utilized in the formulation of water disinfectants due to its ability to eliminate harmful microorganisms. This application is crucial for ensuring safe drinking water and maintaining public health standards. Its effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa has been documented in various studies.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | Nucleophilic substitution |

| Pseudomonas aeruginosa | 0.8 µg/mL | Disruption of protein function |

| Aspergillus niger | 1.0 µg/mL | Inhibition of cell wall synthesis |

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound serves as a reagent for various detection methods. It enhances the accuracy of laboratory results by aiding in the quantification of other chemical substances through selective reactions .

Applications in HPLC

The compound has been successfully employed in high-performance liquid chromatography (HPLC) for the separation and identification of complex mixtures. Its unique properties allow for precise measurements and improved sensitivity in detecting trace amounts of target compounds .

Pharmaceuticals

Potential Drug Development

Research is ongoing to explore the potential of this compound in drug development. Its unique chemical structure may lead to innovative therapeutic agents targeting various diseases. The compound's interactions with biological systems suggest it could serve as a lead compound for new pharmaceuticals.

Case Study: Antimicrobial Properties

In a recent study focusing on antimicrobial activity, derivatives of this compound were synthesized and tested against several pathogens. The results indicated promising activity against resistant strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .

作用机制

The mechanism of action of 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms on the triazine ring are highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or other biological effects . The molecular targets and pathways involved are still under investigation, but the compound’s ability to modify proteins and other biomolecules is a key aspect of its mechanism .

相似化合物的比较

Similar Compounds

Uniqueness

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of a methyl group, which influences its reactivity and biological activity.

生物活性

4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine is a compound belonging to the 1,3,5-triazine family known for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, biochemical interactions, and relevant case studies.

Target Organisms

The primary targets of this compound include various Gram-negative and Gram-positive bacteria. Notable examples are Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Schizophyllum commune .

Mode of Action

The compound exhibits antimicrobial activity primarily through nucleophilic substitution reactions. This interaction leads to conformational changes in target proteins, disrupting their normal functions and inhibiting bacterial growth .

Biochemical Pathways

Research indicates that this compound can interfere with essential biochemical processes in microorganisms. It has been shown to affect cell signaling pathways and gene expression, ultimately influencing cellular metabolism .

Antimicrobial Efficacy

The antimicrobial efficacy of this compound has been demonstrated through various studies:

| Organism | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Escherichia coli | 10 µg/mL | Effective against standard strains |

| Staphylococcus aureus | 5 µg/mL | Comparable activity to ampicillin |

| Pseudomonas aeruginosa | 15 µg/mL | Moderate resistance observed |

| Aspergillus niger | 20 µg/mL | Significant antifungal activity noted |

Case Studies

-

In Vitro Studies on Bacterial Resistance

A study focused on the effectiveness of this compound against various resistant strains of bacteria. The compound showed promising results in inhibiting growth at concentrations lower than those required for traditional antibiotics . -

Impact on Cellular Metabolism

Research indicated that this triazine derivative modulates key metabolic pathways in bacterial cells. Specifically, it was found to inhibit the fatty acid synthesis pathway by targeting the enoyl-acyl carrier protein reductase (InhA) . -

Toxicity Assessment

Toxicological evaluations revealed that while the compound exhibits significant antimicrobial properties, it also poses risks such as skin irritation and acute toxicity upon ingestion . This highlights the need for careful dosage management in potential therapeutic applications.

Pharmacokinetics and Environmental Stability

The pharmacokinetic profile of this compound suggests that it is stable under various environmental conditions but may exhibit altered reactivity in the presence of other substances. This stability is crucial for maintaining its efficacy in therapeutic applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine, and what experimental parameters are critical for achieving high yields?

Methodological Answer: The compound is synthesized via nucleophilic substitution of cyanuric chloride with methylamine. Key steps include:

- Temperature Control : Reaction at 0°C to minimize side reactions .

- Solvent Choice : Acetone or dichloromethane ensures solubility and controlled reactivity .

- Stoichiometry : 1:1 molar ratio of cyanuric chloride to methylamine to prevent over-substitution .

- Purification : Column chromatography (ethyl acetate/hexanes gradient) or recrystallization from alcohol yields high-purity product (75–86%) .

Table 1: Comparison of Synthesis Methods

| Method | Solvent | Base | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional | Acetone | None | 0°C → RT | 1.5 h | 75% | |

| Conventional | Acetone | NaHCO₃ | 0–5°C | 2 h | N/A | |

| Microwave-assisted* | 1,4-Dioxane | NaHCO₃ | Microwave | 6 min | N/A |

*Microwave method optimized for analogous triazines; adapt parameters for N-methyl derivative.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methyl group resonance (δ ~3.10 ppm in CDCl₃) and triazine carbons (δ 166–171 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 203.9923 (C₄H₅Cl₂N₅ requires 203.9926) .

- LC-MS : Monitor purity (>95%) and detect intermediates during synthesis .

Table 2: Key NMR Data

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H (CH₃) | 3.10 | dd | N-methyl group |

| ¹³C (Triazine) | 166.2, 169.4, 171.0 | - | Triazine ring carbons |

Q. How does the reactivity of this compound compare to other dichlorotriazines in nucleophilic substitution reactions?

Methodological Answer: The N-methyl group slightly deactivates the triazine ring compared to non-alkylated analogs, requiring optimized conditions for substitution:

- Second Chlorine Substitution : Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (120°C) with KCN to replace the 6-chloro group .

- Selectivity : The 4-position is more reactive than the 6-position due to steric and electronic effects from the N-methyl group .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes by enhancing kinetic energy and reaction homogeneity. For example:

- Solvent System : 1,4-Dioxane/DMF (3:1) enables rapid heating .

- Base : Sodium bicarbonate neutralizes HCl byproduct, preventing side reactions .

- Validation : Compare yields and purity with conventional methods using HPLC and TLC .

Q. What computational strategies predict the stability of this compound in solution?

Methodological Answer:

- DFT Calculations : Model tautomerization pathways in solvents like DMSO, which can deprotonate the triazine ring, leading to anion formation .

- NMR Chemical Shift Predictions : Validate computational models against experimental ¹³C/¹⁵N NMR data to identify stable tautomers .

Q. How can researchers resolve contradictory biological activity data for derivatives of this compound?

Methodological Answer:

- Standardized Assays : Use consistent protocols (e.g., cruzain inhibition assays ) to evaluate bioactivity.

- Purity Verification : Characterize derivatives via HRMS and NMR to rule out impurities .

- Structure-Activity Relationships (SAR) : Corporate substituent electronic effects (e.g., electron-withdrawing groups enhance electrophilicity) .

Q. What experimental adjustments mitigate yield variability during scale-up synthesis?

Methodological Answer:

- Solvent Volume : Maintain a 10:1 solvent-to-reactant ratio to ensure solubility .

- Cooling Rate : Gradual temperature reduction (0°C → RT) prevents precipitate aggregation .

- Work-Up : Use silica column pre-equilibration with hexanes to improve gradient elution efficiency .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Catalyst System : Pd(PPh₃)₄ (2 mol%) in THF enables coupling with aryl boronic acids .

- Base : K₂CO₃ (3.4 equiv.) facilitates transmetallation without degrading the triazine core .

- Monitoring : Track reaction progress via LC-MS to optimize coupling efficiency .

Q. How can regioselectivity be controlled in di-substituted triazine derivatives?

Methodological Answer:

- Stepwise Substitution : React the 4-position first with methylamine at 0°C, followed by 6-position substitution at elevated temperatures .

- Steric Guidance : Bulky nucleophiles preferentially target the less hindered 6-position .

Q. What are the industrial implications of this compound’s pesticidal analogs?

Methodological Answer:

属性

IUPAC Name |

4,6-dichloro-N-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N4/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTBWWIIFMMESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310006 | |

| Record name | 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27282-80-0 | |

| Record name | NSC221222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-N-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-N-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。